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molecular formula C16H11BrN2 B8543762 4-(4-Bromophenyl)-2-phenylpyrimidine

4-(4-Bromophenyl)-2-phenylpyrimidine

Cat. No. B8543762
M. Wt: 311.18 g/mol
InChI Key: FYVDVAAYIUDFCE-UHFFFAOYSA-N
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Patent
US05622955

Procedure details

Benzamidine hydrochloride (4.7 g, 0.03 mole) and 1-dimethylamino-3-dimethylimonio-1-(4-bromophenyl)-1-propene perchlorate are allowed to react as described above in Example 4 for the preparation of 2,4-Bis(4-bromophenyl)-pyrimidine. After work-up and recrystallization from CHCl3 :ethyl ether (1:3), 7.2 g (72%) of a white crystalline solid is obtained which melted at 107°-08° C. IR(KBr) 2925, 1597, 1562, 1540, 1427 cm-1. 1H-NMR: (CDCl3) 8.65 (d, 1H, j=5.3 Hz), 8.55-8.52 (m, 2H), 8.02 (d, 2H, j=8.3 Hz), 7.6 (d, 2H, j=8.8 Hz), 7.5-7.46 (m, 3H), 7.44 (d, 1H, j=5.3 Hz). 13C-NMR (CDCl3): 164.6, 162.5, 157.9, 137.6, 135.7, 132.1, 130.8, 128.6, 128.5, 128.2, 125.6, 114.1. MS m/e: 311 (M+).
Name
Benzamidine hydrochloride
Quantity
4.7 g
Type
reactant
Reaction Step One
[Compound]
Name
1-dimethylamino-3-dimethylimonio-1-(4-bromophenyl)-1-propene perchlorate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C(N)(=N)C1C=CC=CC=1.Br[C:12]1[CH:17]=[CH:16][C:15]([C:18]2[N:23]=[C:22]([C:24]3[CH:29]=[CH:28][C:27]([Br:30])=[CH:26][CH:25]=3)[CH:21]=[CH:20][N:19]=2)=[CH:14][CH:13]=1>>[C:15]1([C:18]2[N:23]=[C:22]([C:24]3[CH:25]=[CH:26][C:27]([Br:30])=[CH:28][CH:29]=3)[CH:21]=[CH:20][N:19]=2)[CH:14]=[CH:13][CH:12]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Benzamidine hydrochloride
Quantity
4.7 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Step Two
Name
1-dimethylamino-3-dimethylimonio-1-(4-bromophenyl)-1-propene perchlorate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=NC=CC(=N1)C1=CC=C(C=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
CUSTOM
Type
CUSTOM
Details
After work-up and recrystallization from CHCl3 :ethyl ether (1:3)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NC=CC(=N1)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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